5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid typically involves multiple steps. . The reaction conditions often require the use of organic solvents, such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid derivatives: These compounds have similar structures but with different substituents on the piperidine or furan rings.
Sulfonyl furan carboxylic acids: Compounds with similar sulfonyl and furan carboxylic acid moieties but different side chains.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O6S |
---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
5-(4-carbamoylpiperidin-1-yl)sulfonylfuran-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O6S/c12-10(14)7-3-5-13(6-4-7)20(17,18)9-2-1-8(19-9)11(15)16/h1-2,7H,3-6H2,(H2,12,14)(H,15,16) |
InChI Key |
UGKHWEDEMZUOSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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